Acylation Reactivity vs. Acid Analog
2-Benzothiazoleacetyl chloride, as an acyl chloride, is expected to exhibit superior electrophilic reactivity in acylation reactions compared to its corresponding acid, 2-benzothiazoleacetic acid (CAS 29182-45-4). This is a fundamental principle of organic chemistry where acid chlorides are significantly more reactive than carboxylic acids due to the better leaving group ability of the chloride ion. For instance, in the synthesis of benzothiazole derivatives, the reaction of benzothiazole with N,N'-carbonyldiimidazole-activated carboxylic acids proceeds under mild conditions to yield 2-acyl benzothiazoles [1]. While direct quantitative data for this specific compound versus its acid is not provided in the literature, class-level inference from similar heteroaryl acetyl chlorides (e.g., 2-oxo-3-benzothiazolineacetyl chloride and its 5-chloro analogue) confirms their utility in synthesizing a range of amides, esters, and thioesters via reaction with nucleophiles like hydrazines and amines [2].
| Evidence Dimension | Electrophilic Reactivity (Acylation) |
|---|---|
| Target Compound Data | High (acyl chloride); readily reacts with N-, O-, and S-nucleophiles. |
| Comparator Or Baseline | 2-Benzothiazoleacetic acid (CAS 29182-45-4): Low reactivity; requires activation for acylation. |
| Quantified Difference | Significant difference in reactivity, inferred from general chemical principles and behavior of analogous compounds. |
| Conditions | General organic synthesis; inferred from similar heterocyclic acyl chlorides. |
Why This Matters
This difference in electrophilicity directly impacts synthetic efficiency, enabling more direct, higher-yielding routes and reducing the need for additional activation steps, which is a key procurement consideration for streamlined synthesis.
- [1] Jiangsu Key Laboratory of New Drug Research and Clinical Pharmacy. A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. *Tetrahedron Lett.* 2019, *60*, 1667-1670. View Source
- [2] D'Amico, J. J.; Bollinger, F. G. Synthesis of 2-oxo-3-benzothiazolineacetyl chloride, 5-chloro-2-oxo-3-benzothiazolineacetyl chloride and derivatives. *J. Heterocycl. Chem.* 1988, *25*, 1183-1190. View Source
